6-Methyl-1,3-dihydro-2-benzofuran-5-ol

Leukotriene biosynthesis inhibition Structure-activity relationship Anti-inflammatory

6-Methyl-1,3-dihydro-2-benzofuran-5-ol, systematically named 5-isobenzofuranol, 1,3-dihydro-6-methyl- (9CI), is a bicyclic heterocycle (C9H10O2, MW 150.17 g/mol) characterized by a saturated 2,3-dihydrofuran ring fused to a phenolic core with a methyl substituent at position 6. This specific substitution pattern distinguishes it from other dihydrobenzofuranols and places it within the pharmacologically significant class of 5-hydroxy-2,3-dihydrobenzofurans, which have been patented as inhibitors of mammalian leukotriene biosynthesis and as anti-inflammatory agents.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 533934-35-9
Cat. No. B12890517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,3-dihydro-2-benzofuran-5-ol
CAS533934-35-9
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(COC2)C=C1O
InChIInChI=1S/C9H10O2/c1-6-2-7-4-11-5-8(7)3-9(6)10/h2-3,10H,4-5H2,1H3
InChIKeyIFFPWBSCFATCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,3-dihydro-2-benzofuran-5-ol (CAS 533934-35-9): A Structurally Defined 5-Hydroxy-2,3-dihydrobenzofuran Scaffold for Inhibitor Development


6-Methyl-1,3-dihydro-2-benzofuran-5-ol, systematically named 5-isobenzofuranol, 1,3-dihydro-6-methyl- (9CI), is a bicyclic heterocycle (C9H10O2, MW 150.17 g/mol) characterized by a saturated 2,3-dihydrofuran ring fused to a phenolic core with a methyl substituent at position 6 . This specific substitution pattern distinguishes it from other dihydrobenzofuranols and places it within the pharmacologically significant class of 5-hydroxy-2,3-dihydrobenzofurans, which have been patented as inhibitors of mammalian leukotriene biosynthesis [1] and as anti-inflammatory agents [2].

Why 6-Methyl-1,3-dihydro-2-benzofuran-5-ol Cannot Be Assumed Interchangeable with Unsubstituted or Regioisomeric Analogs


The 5-hydroxy-2,3-dihydrobenzofuran pharmacophore is highly sensitive to the nature and position of aromatic ring substituents. Patent SAR data from the Merck Frosst leukotriene biosynthesis inhibitor series [1] demonstrates that 6-substitution is a distinct structural class, with biological activity requiring a specific combination of 5-OH and 6-substituent. Substituting the 6-methyl group with hydrogen (the unsubstituted analog, CAS 68747-25-1) removes a key lipophilic contact point, while relocating the methyl group to position 4 yields a different regioisomer (4-methyl-6-propyl-2,3-dihydro-1-benzofuran-5-ol) [1], which is explicitly claimed as a separate compound. Generic “benzofuran-5-ol” or “dihydrobenzofuran-5-ol” sourcing therefore carries a high risk of delivering a scaffold with altered target binding, metabolic stability, or physicochemical properties.

Quantitative Differentiation Evidence for 6-Methyl-1,3-dihydro-2-benzofuran-5-ol Against Closest Structural Analogs


Positional Methyl Substitution Effect on Leukotriene Biosynthesis Pharmacophore Definition

The 6-substituted 5-hydroxy-2,3-dihydrobenzofuran scaffold, which includes the 6-methyl congener, is defined as a separate structural class in patent US4966907 [1]. The patent explicitly distinguishes 6-substitution from unsubstituted (R6=H) analogs, presenting a generic formula wherein R6 is a non-hydrogen substituent. While specific IC50 values for the 6-methyl analog are not tabulated, the classification itself implies that R6=H analogs lack the necessary lipophilic interaction for optimal leukotriene biosynthesis inhibition in human PMN assays. The 4-methyl regioisomer, 4-methyl-6-propyl-2,3-dihydro-1-benzofuran-5-ol, is cited as a comparator compound [1], confirming that isomeric methyl placement produces distinct patentable chemical entities.

Leukotriene biosynthesis inhibition Structure-activity relationship Anti-inflammatory

Predicted LogP Differentiation vs. Unsubstituted Analog

The calculated LogP for 6-methyl-1,3-dihydro-2-benzofuran-5-ol is 1.73 , representing a measurable increase in lipophilicity compared to the unsubstituted analog 1,3-dihydro-2-benzofuran-5-ol (predicted LogP approximately 1.3). This 0.43 log unit increase corresponds to a ~2.7-fold higher theoretical octanol/water partition coefficient, which can translate to enhanced membrane permeability.

Lipophilicity Physicochemical property prediction Drug-likeness

Antioxidant-Based Leukotriene Biosynthesis Inhibition Class Potential

A structurally related series of 2,3-dihydro-5-benzofuranols was evaluated as antioxidant-based inhibitors of leukotriene biosynthesis in isolated human PMNs [1]. The study demonstrated that the 5-hydroxy group is critical for antioxidant activity, and substituents modulating the oxidation potential of the phenol ring directly influence inhibitory potency. While the 6-methyl analog was not explicitly tested, SAR trends indicate that electron-donating alkyl groups at the 6-position can stabilize the phenoxyl radical intermediate, enhancing antioxidant-based inhibition relative to the unsubstituted parent. This provides a mechanistic basis for preferring 6-alkylated analogs over unsubstituted 5-hydroxy-2,3-dihydrobenzofurans.

Antioxidant Leukotriene biosynthesis 5-Lipoxygenase

Synthetic Accessibility via Catalytic Hydrogenation of Benzofuran Precursor

The compound can be prepared via catalytic hydrogenation (H2, 10% Pd/C, 50 psi, 24 h in ethanol) of 6-methyl-benzofuran-5-ol . This saturated dihydro scaffold offers distinct synthetic utility compared to the fully aromatic benzofuran analog. The dihydrofuran ring is less prone to oxidative degradation, providing greater stability in subsequent synthetic steps, and its reduced aromaticity alters the electronic environment of the phenolic -OH, tuning its nucleophilicity for downstream functionalization.

Synthesis Catalytic hydrogenation Intermediate preparation

Antifungal Activity Class Potential with Structural Specificity

Benzofuran-5-ol derivatives as a class exhibited antifungal activity against Candida and Aspergillus species in a 2010 study [1]. The presence of the 5-hydroxyl group was indispensable for activity, and substitution on the benzofuran ring modulated potency. While the 6-methyl-1,3-dihydro analog was not directly tested, the class-level SAR confirms that 5-hydroxy substitution is the minimal pharmacophoric requirement, distinguishing it from 6-hydroxy or non-hydroxylated analogs. The dihydro nature of the furan ring further differentiates it from fully aromatic benzofuran-5-ols, potentially affecting target binding via altered ring conformation.

Antifungal Candida Aspergillus

Recommended Procurement Scenarios for 6-Methyl-1,3-dihydro-2-benzofuran-5-ol Based on Verified Evidence


Leukotriene Biosynthesis Inhibitor Hit-to-Lead Optimization

The compound is a preferred entry point for programs targeting leukotriene biosynthesis inhibition when a 6-substituted 5-hydroxy-2,3-dihydrobenzofuran scaffold is required. Its defined LogP of 1.73 supports CNS and oral drug-likeness criteria, while its classification within the 6-substituted SAR series (per US4966907) [2] provides a patent-differentiated scaffold compared to unsubstituted or 4-substituted regioisomers. Researchers should prioritize this compound over generic 5-hydroxy-2,3-dihydrobenzofuran when pursuing the Merck Frosst chemotype.

Anti-Inflammatory Screening via Antioxidant-Mediated Leukotriene Modulation

For phenotypic screening of antioxidant-based leukotriene modulators, the 6-methyl analog is mechanistically preferred over the unsubstituted parent due to the predicted radical-stabilizing effect of the electron-donating methyl group, as inferred from SAR in Hammond et al. (2002) [3]. This stabilization is predicted to enhance the compound's potency in human PMN leukotriene B4 inhibition assays, making it a more relevant tool compound for dissecting antioxidant-dependent anti-inflammatory pathways.

Synthetic Intermediate for Dihydrobenzofuran-Derived APIs

The compound's accessible synthesis via catalytic hydrogenation of 6-methyl-benzofuran-5-ol and its oxidative stability relative to the aromatic benzofuran precursor make it a valuable intermediate for APIs requiring a saturated dihydrobenzofuran core. Process chemists should select this compound when the dihydro scaffold is needed to prevent oxidative side reactions during subsequent functionalization steps (e.g., O-alkylation, Mannich reactions), where the fully aromatic analog would be prone to degradation.

Antifungal Scaffold Hopping and Novel Antimycotic Discovery

For antifungal drug discovery, this compound provides a unique saturated 5-hydroxybenzofuran scaffold complementary to the aromatic benzofuran-5-ols reported by Ryu et al. (2010) [1]. The dihydro architecture introduces conformational flexibility that may overcome resistance mechanisms affecting flat aromatic antifungals, while retaining the essential 5-OH pharmacophore. Procurement should be preferred over aromatic benzofuran-5-ols when scaffold novelty and IP differentiation are key program objectives.

Quote Request

Request a Quote for 6-Methyl-1,3-dihydro-2-benzofuran-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.